NQO1 Phase 2 Chemoprotective Enzyme Induction: Panaxytriol Exceeds Ginsenosides and Deglycosylated Metabolites by Over 10-Fold
Synthetic panaxytriol was tested alongside Korean red ginseng extracts, American ginseng extracts, purified ginsenosides, and the deglycosylated ginsenoside metabolites protopanaxadiol and protopanaxatriol for induction of the prototypic phase 2 detoxification enzyme NQO1 (quinone reductase) in murine hepatoma Hepa1c1c7 cells. Synthetic panaxytriol exhibited an inducer potency of 5,760,000 U/g, which was over 10-fold greater than that of protopanaxadiol and protopanaxatriol (approximately 500,000 U/g each), approximately 75-fold greater than the most potent Korean red ginseng extract (76,900 U/g), and dramatically higher than pure ginsenosides, which showed no detectable inducer activity [1]. The most potent inducing red ginseng extract also had the highest panaxytriol content at 120.8 μg/g, establishing panaxytriol as the principal phase 2 enzyme-inducing constituent of ginseng [1].
Protopanaxadiol/triol: ~500,000 U/g
Best red ginseng extract: 76,900 U/g
Pure ginsenosides: no activity
| Evidence Dimension | NQO1 (quinone reductase) inducer potency in Hepa1c1c7 cells |
|---|---|
| Target Compound Data | Synthetic panaxytriol: 5,760,000 U/g |
| Comparator Or Baseline | Protopanaxadiol/protopanaxatriol: ~500,000 U/g each; Korean red ginseng extract (most potent): 76,900 U/g; Pure ginsenosides: no activity; HT-1001 American ginseng extract: 15,900 U/g |
| Quantified Difference | Panaxytriol > 10-fold more potent than protopanaxadiol/protopanaxatriol; ~75-fold more than best red ginseng extract; pure ginsenosides show zero activity |
| Conditions | Hepa1c1c7 murine hepatoma cells; NQO1 enzyme activity assay; inducer potency expressed as U/g |
Why This Matters
For procurement decisions in chemoprevention or Nrf2/ARE pathway research, panaxytriol provides the highest potency NQO1 induction among all characterized ginseng constituents, enabling experimental designs at substantially lower concentrations than ginseng extracts or ginsenoside preparations.
- [1] Lee LS, Stephenson KK, Fahey JW, Parsons TL, Lietman PS, Andrade AS, Lei X, Yun H, Soon GH, Shen P, Danishefsky S, Flexner C. Induction of Chemoprotective Phase 2 Enzymes by Ginseng and its Components. Planta Med. 2009;75(10):1129-1133. doi:10.1055/s-0029-1185508 View Source
